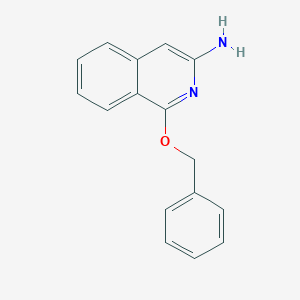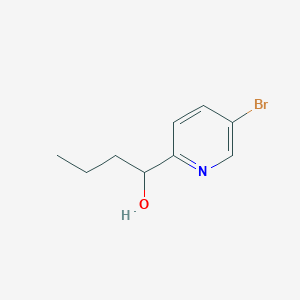
Chlorure de 4-chlorobutanimidate de méthyle
Vue d'ensemble
Description
Methyl 4-chlorobutanimidate hydrochloride, also known as methyl 4-chloro-2-aminobutanoate hydrochloride, is a synthetic compound with the molecular formula C5H11Cl2NO . It has a molecular weight of 172.05 g/mol .
Synthesis Analysis
The synthesis of Methyl 4-chlorobutanimidate hydrochloride involves several steps. A solution of 3-chlorobutanenitrile in diethyl ether is treated with methanol and cooled to 0°C. Hydrochloric acid gas is bubbled into the reaction mixture for 4 hours at 0°C. The reaction mixture is stirred at -20°C for 24 hours and then concentrated in vacuo. The solid residue obtained is washed with diethyl ether and n-pentane and dried in vacuo at 45°C to give Methyl 4-chlorobutanimidate hydrochloride as a white solid .Physical And Chemical Properties Analysis
Methyl 4-chlorobutanimidate hydrochloride is a white solid . It should be stored in an inert atmosphere, under -20°C . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Synthèse de composés antimicrobiens
Le « chlorure de 4-chlorobutanimidate de méthyle » a été utilisé dans la synthèse de composés présentant des propriétés antimicrobiennes. Par exemple, il a été impliqué dans la formation d'un composé doté d'un large spectre d'activité contre des bactéries telles que Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii et le champignon Cryptococcus neoformans .
Formation de dérivés de pyrrolo[1,2-a]imidazole
Ce composé chimique est également utilisé dans des réactions de cyclisation intramoléculaire pour former des dérivés de pyrrolo[1,2-a]imidazole. Ces réactions sont importantes car elles contribuent au développement de nouveaux composés présentant des applications thérapeutiques potentielles .
Synthèse de dérivés d'imidazole
Les imidazoles sont des structures hétérocycliques essentielles que l'on retrouve dans des molécules fonctionnelles dans diverses applications. Le « this compound » joue un rôle dans la synthèse régiocontrôlée d'imidazoles substitués, ce qui est stratégiquement important pour faire progresser ce domaine .
Analyse Biochimique
Biochemical Properties
Methyl 4-chlorobutanimidate hydrochloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of stable covalent bonds. This interaction is crucial for studying protein structure and function. The compound is known to interact with enzymes such as proteases and kinases, affecting their activity and stability .
Cellular Effects
Methyl 4-chlorobutanimidate hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. The compound can alter the function of cells by affecting the activity of enzymes involved in metabolic pathways. For example, it can inhibit or activate specific enzymes, leading to changes in the metabolic flux and levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-chlorobutanimidate hydrochloride involves its ability to form covalent bonds with amino groups in proteins. This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also affect gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-chlorobutanimidate hydrochloride can change over time. The compound is relatively stable under inert atmosphere and low temperatures (below -20°C), but it can degrade over time if exposed to moisture or higher temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-chlorobutanimidate hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function by modulating enzyme activity and metabolic pathways. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Methyl 4-chlorobutanimidate hydrochloride is involved in several metabolic pathways, including those related to protein modification and degradation. It interacts with enzymes such as proteases and kinases, affecting their activity and stability. The compound can also influence metabolic flux by altering the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, Methyl 4-chlorobutanimidate hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound is known to be highly permeable across cell membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
Methyl 4-chlorobutanimidate hydrochloride is localized in specific subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to organelles such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular function. The compound’s activity and function can be influenced by its subcellular localization .
Propriétés
IUPAC Name |
methyl 4-chlorobutanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c1-8-5(7)3-2-4-6;/h7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWHQDHZAVRAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505916 | |
| Record name | Methyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77570-15-1 | |
| Record name | Butanimidic acid, 4-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77570-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626410.png)

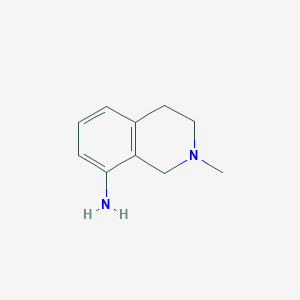
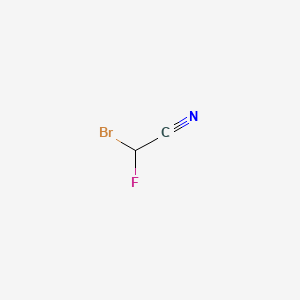
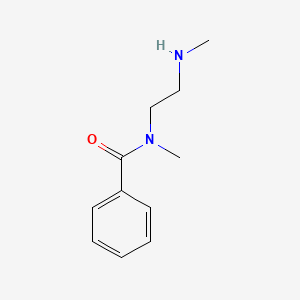
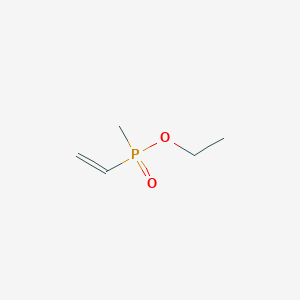
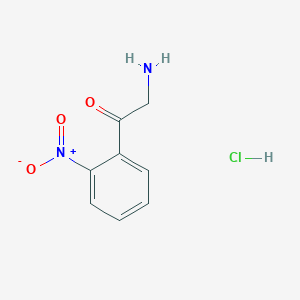

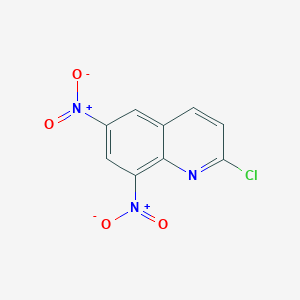

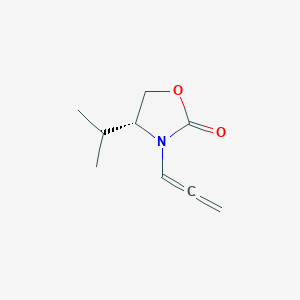
![2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626429.png)
